molecular formula C12H8FN3O3S B2576791 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine CAS No. 2411201-17-5

3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine

Cat. No.: B2576791
CAS No.: 2411201-17-5
M. Wt: 293.27
InChI Key: RZBOLJQBJZWZGR-UHFFFAOYSA-N
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Description

3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine is a chemical compound that belongs to the class of substituted pyridines. Pyridines are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine involves multiple steps, starting with the preparation of the pyridine core. One common method involves the reaction of 2-bromo-3-cyanopyridine with 2-fluorosulfonyloxyaniline under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the cyano group.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorosulfonyloxy group.

Scientific Research Applications

3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antiproliferative activity against cancer cells may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-2-(2-chlorosulfonyloxyanilino)pyridine
  • 3-Cyano-2-(2-bromosulfonyloxyanilino)pyridine
  • 3-Cyano-2-(2-methylsulfonyloxyanilino)pyridine

Comparison

Compared to its analogs, 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine is unique due to the presence of the fluorosulfonyloxy group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and biological activity. For instance, the fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and its ability to interact with biological targets .

Properties

IUPAC Name

3-cyano-2-(2-fluorosulfonyloxyanilino)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3S/c13-20(17,18)19-11-6-2-1-5-10(11)16-12-9(8-14)4-3-7-15-12/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBOLJQBJZWZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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